Cas no 2172133-25-2 (2-(2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutyl}acetamido)methylpentanoic acid)

2-(2-{1-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutyl}acetamido)methylpentanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a cyclobutylmethyl side chain and a pentanoic acid backbone, offering unique steric and conformational properties for peptide design. The Fmoc group ensures compatibility with standard solid-phase peptide synthesis (SPPS) protocols, facilitating selective deprotection under mild basic conditions. This compound is particularly valuable for introducing constrained, non-natural amino acid motifs into peptide sequences, enhancing stability and modulating biological activity. Its well-defined reactivity profile and high purity make it suitable for research in medicinal chemistry and bioconjugation. Proper handling under inert conditions is recommended to preserve integrity.
2-(2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutyl}acetamido)methylpentanoic acid structure
2172133-25-2 structure
Product name:2-(2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutyl}acetamido)methylpentanoic acid
CAS No:2172133-25-2
MF:C28H34N2O5
Molecular Weight:478.579967975616
CID:6422007
PubChem ID:165808546

2-(2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutyl}acetamido)methylpentanoic acid 化学的及び物理的性質

名前と識別子

    • 2-(2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutyl}acetamido)methylpentanoic acid
    • 2-[(2-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutyl}acetamido)methyl]pentanoic acid
    • EN300-1483578
    • 2172133-25-2
    • インチ: 1S/C28H34N2O5/c1-2-8-19(26(32)33)16-29-25(31)15-28(13-7-14-28)18-30-27(34)35-17-24-22-11-5-3-9-20(22)21-10-4-6-12-23(21)24/h3-6,9-12,19,24H,2,7-8,13-18H2,1H3,(H,29,31)(H,30,34)(H,32,33)
    • InChIKey: ALWDHYWAIBAVNI-UHFFFAOYSA-N
    • SMILES: O=C(CC1(CNC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)CCC1)NCC(C(=O)O)CCC

計算された属性

  • 精确分子量: 478.24677219g/mol
  • 同位素质量: 478.24677219g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 5
  • 重原子数量: 35
  • 回転可能化学結合数: 12
  • 複雑さ: 730
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4.4
  • トポロジー分子極性表面積: 105Ų

2-(2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutyl}acetamido)methylpentanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1483578-0.1g
2-[(2-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutyl}acetamido)methyl]pentanoic acid
2172133-25-2
0.1g
$2963.0 2023-06-06
Enamine
EN300-1483578-5000mg
2-[(2-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutyl}acetamido)methyl]pentanoic acid
2172133-25-2
5000mg
$9769.0 2023-09-28
Enamine
EN300-1483578-100mg
2-[(2-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutyl}acetamido)methyl]pentanoic acid
2172133-25-2
100mg
$2963.0 2023-09-28
Enamine
EN300-1483578-0.5g
2-[(2-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutyl}acetamido)methyl]pentanoic acid
2172133-25-2
0.5g
$3233.0 2023-06-06
Enamine
EN300-1483578-2.5g
2-[(2-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutyl}acetamido)methyl]pentanoic acid
2172133-25-2
2.5g
$6602.0 2023-06-06
Enamine
EN300-1483578-10.0g
2-[(2-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutyl}acetamido)methyl]pentanoic acid
2172133-25-2
10g
$14487.0 2023-06-06
Enamine
EN300-1483578-0.25g
2-[(2-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutyl}acetamido)methyl]pentanoic acid
2172133-25-2
0.25g
$3099.0 2023-06-06
Enamine
EN300-1483578-5.0g
2-[(2-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutyl}acetamido)methyl]pentanoic acid
2172133-25-2
5g
$9769.0 2023-06-06
Enamine
EN300-1483578-50mg
2-[(2-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutyl}acetamido)methyl]pentanoic acid
2172133-25-2
50mg
$2829.0 2023-09-28
Enamine
EN300-1483578-500mg
2-[(2-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutyl}acetamido)methyl]pentanoic acid
2172133-25-2
500mg
$3233.0 2023-09-28

2-(2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutyl}acetamido)methylpentanoic acid 関連文献

2-(2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutyl}acetamido)methylpentanoic acidに関する追加情報

Research Briefing on 2-(2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutyl}acetamido)methylpentanoic acid (CAS: 2172133-25-2)

In recent years, the compound 2-(2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutyl}acetamido)methylpentanoic acid (CAS: 2172133-25-2) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has been explored for its potential applications in drug development, particularly in the synthesis of peptide-based therapeutics. The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group and the cyclobutyl moiety makes it a versatile intermediate in solid-phase peptide synthesis (SPPS).

Recent studies have focused on optimizing the synthesis and purification processes of this compound to enhance its yield and purity. Advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), have been employed to characterize its physicochemical properties. Researchers have also investigated its stability under various conditions, which is critical for its application in large-scale pharmaceutical production.

One of the key findings from the latest research is the compound's role in facilitating the synthesis of constrained peptides. These peptides, which incorporate rigid structural elements like cyclobutyl rings, exhibit improved bioavailability and target specificity compared to their linear counterparts. This has opened new avenues for the development of peptide-based drugs targeting diseases such as cancer, metabolic disorders, and infectious diseases.

Furthermore, the compound's compatibility with Fmoc-based SPPS protocols has been demonstrated, making it a valuable tool for medicinal chemists. Its ability to introduce cyclobutyl constraints into peptide backbones has been particularly noteworthy, as it allows for the modulation of peptide conformation and interaction with biological targets. Recent publications have highlighted its use in the synthesis of peptidomimetics and macrocyclic peptides, which are increasingly important in drug discovery.

In conclusion, 2-(2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutyl}acetamido)methylpentanoic acid (CAS: 2172133-25-2) represents a promising building block in the field of peptide therapeutics. Its unique structural attributes and compatibility with standard synthetic protocols make it a valuable asset for researchers aiming to develop next-generation peptide-based drugs. Ongoing research is expected to further elucidate its potential applications and optimize its use in pharmaceutical development.

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